molecular formula C55H62N10 B12380533 (3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

Cat. No.: B12380533
M. Wt: 863.1 g/mol
InChI Key: DVJSMVZSIBHXAO-CSZYDKBHSA-N
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Description

The compound “(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole” is a highly complex organic molecule It features multiple tetrahydropyrrolo[2,3-b]indole units, which are fused bicyclic structures containing both pyrrole and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetrahydropyrrolo[2,3-b]indole units and their subsequent assembly. Common synthetic methods might include:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization of suitable precursors.

    Functional Group Transformations: Introduction of methyl groups and other functional groups through reactions such as alkylation or acylation.

    Coupling Reactions: Connecting the multiple units through reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Methods such as chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the indole units to more oxidized forms.

    Reduction: Reduction of any oxidized functional groups.

    Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological processes due to its structural similarity to natural products.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupting Cellular Processes: Such as cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole structure, such as tryptophan or serotonin.

    Pyrrole Derivatives: Including porphyrins and chlorophyll.

    Other Bicyclic Compounds: Such as quinolines or isoquinolines.

Uniqueness

This compound’s uniqueness lies in its multiple fused bicyclic units and the specific arrangement of functional groups, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C55H62N10

Molecular Weight

863.1 g/mol

IUPAC Name

(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

InChI

InChI=1S/C55H62N10/c1-61-28-23-51(33-13-6-8-21-41(33)56-46(51)61)35-15-10-16-36-43(35)58-48-53(36,25-30-63(48)3)38-18-12-20-40-45(38)60-50-55(40,27-32-65(50)5)54-26-31-64(4)49(54)59-44-37(17-11-19-39(44)54)52-24-29-62(2)47(52)57-42-22-9-7-14-34(42)52/h6-22,46-50,56-60H,23-32H2,1-5H3/t46-,47-,48-,49+,50-,51-,52-,53-,54-,55+/m1/s1

InChI Key

DVJSMVZSIBHXAO-CSZYDKBHSA-N

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)C7=C8C(=CC=C7)[C@]9(CCN([C@H]9N8)C)[C@@]12CCN([C@@H]1NC1=C(C=CC=C21)[C@]12CCN([C@H]1NC1=CC=CC=C21)C)C

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=C(C=CC=C21)C12CCN(C1NC1=CC=CC=C21)C)C

Origin of Product

United States

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